molecular formula C10H10N2O5 B2567387 (2S)-2-[(3-nitrobenzoyl)amino]propanoic acid CAS No. 117958-15-3

(2S)-2-[(3-nitrobenzoyl)amino]propanoic acid

Cat. No.: B2567387
CAS No.: 117958-15-3
M. Wt: 238.199
InChI Key: CDBXKLYOJGRINM-LURJTMIESA-N
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Description

(2S)-2-[(3-nitrobenzoyl)amino]propanoic acid is an organic compound characterized by the presence of a nitrobenzoyl group attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(3-nitrobenzoyl)amino]propanoic acid typically involves the reaction of 3-nitrobenzoyl chloride with an amino acid, such as L-alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(3-nitrobenzoyl)amino]propanoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution

    Hydrolysis: Hydrochloric acid or sodium hydroxide for acidic or basic hydrolysis

Major Products Formed

    Reduction: (2S)-2-[(3-aminobenzoyl)amino]propanoic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 3-nitrobenzoic acid and L-alanine

Scientific Research Applications

(2S)-2-[(3-nitrobenzoyl)amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-[(3-nitrobenzoyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating cellular processes such as inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(3-aminobenzoyl)amino]propanoic acid: A reduced form of the compound with an amino group instead of a nitro group.

    3-nitrobenzoic acid: A simpler compound with a nitro group attached to a benzene ring.

    L-alanine: The amino acid backbone of the compound.

Uniqueness

(2S)-2-[(3-nitrobenzoyl)amino]propanoic acid is unique due to the presence of both a nitrobenzoyl group and an amino acid moiety. This combination imparts specific chemical and biological properties that are not found in simpler compounds like 3-nitrobenzoic acid or L-alanine. The nitro group can participate in various chemical reactions, while the amino acid backbone provides a chiral center, making the compound useful in asymmetric synthesis and chiral resolution studies.

Properties

IUPAC Name

(2S)-2-[(3-nitrobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-6(10(14)15)11-9(13)7-3-2-4-8(5-7)12(16)17/h2-6H,1H3,(H,11,13)(H,14,15)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBXKLYOJGRINM-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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